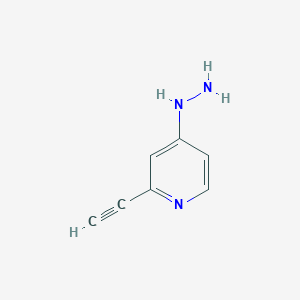
2-Ethynyl-4-hydrazinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-4-hydrazinylpyridine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields. This compound is characterized by the presence of an ethynyl group at the 2-position and a hydrazinyl group at the 4-position of the pyridine ring.
Preparation Methods
The synthesis of 2-Ethynyl-4-hydrazinylpyridine can be achieved through several methods. One common method involves the substitution of halogens by a hydrazino group and the reduction of the corresponding diazonium salts . Another method includes the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride . Industrial production methods often involve the use of large-scale organic synthesis techniques, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
2-Ethynyl-4-hydrazinylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl and hydrazinyl groups can participate in substitution reactions, often using reagents like halogens or alkylating agents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
2-Ethynyl-4-hydrazinylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-hydrazinylpyridine involves its interaction with molecular targets and pathways within biological systems. The ethynyl group can participate in various chemical reactions, while the hydrazinyl group can form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to changes in the activity of the target molecules, influencing biological processes such as enzyme inhibition or activation .
Comparison with Similar Compounds
2-Ethynyl-4-hydrazinylpyridine can be compared with other similar compounds, such as:
2-Ethynylpyridine: Lacks the hydrazinyl group, making it less versatile in terms of hydrogen bonding and enzyme interactions.
4-Hydrazinylpyridine: Lacks the ethynyl group, which limits its ability to participate in certain chemical reactions.
2-Ethynyl-3-methylpyridine: Contains a methyl group instead of a hydrazinyl group, affecting its reactivity and applications.
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2-ethynylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C7H7N3/c1-2-6-5-7(10-8)3-4-9-6/h1,3-5H,8H2,(H,9,10) |
InChI Key |
GMQAJBUBCXUDDP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=CC(=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















